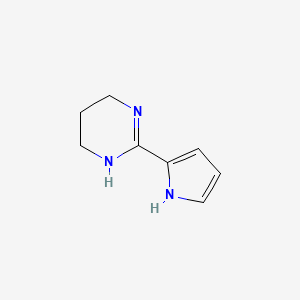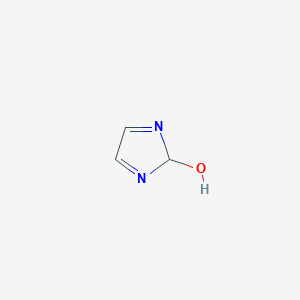
N-(2,6-dimethylpyrimidin-4-yl)hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylpyrimidin-4-yl)hydroxylamine is a chemical compound with the molecular formula C6H9N3O It is a derivative of hydroxylamine, where the hydroxylamine group is attached to a pyrimidine ring substituted with two methyl groups at positions 2 and 6
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylpyrimidin-4-yl)hydroxylamine typically involves the reaction of 2,6-dimethylpyrimidine with hydroxylamine. One common method is the nucleophilic substitution reaction where hydroxylamine reacts with a halogenated derivative of 2,6-dimethylpyrimidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
N-(2,6-dimethylpyrimidin-4-yl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the pyrimidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
科学研究应用
N-(2,6-dimethylpyrimidin-4-yl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(2,6-dimethylpyrimidin-4-yl)hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This can lead to the inhibition of enzyme activity or the modification of biomolecules, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Hydroxylamine: The parent compound, which lacks the pyrimidine ring.
2,6-Dimethylpyrimidine: The pyrimidine ring without the hydroxylamine group.
N-(2,6-dimethylpyrimidin-4-yl)amine: A derivative where the hydroxylamine group is replaced with an amine group.
Uniqueness
N-(2,6-dimethylpyrimidin-4-yl)hydroxylamine is unique due to the presence of both the hydroxylamine group and the substituted pyrimidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
89808-18-4 |
|---|---|
分子式 |
C6H9N3O |
分子量 |
139.16 g/mol |
IUPAC 名称 |
N-(2,6-dimethylpyrimidin-4-yl)hydroxylamine |
InChI |
InChI=1S/C6H9N3O/c1-4-3-6(9-10)8-5(2)7-4/h3,10H,1-2H3,(H,7,8,9) |
InChI 键 |
LWROTOPCZRPQGH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)C)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


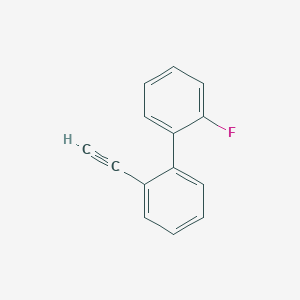
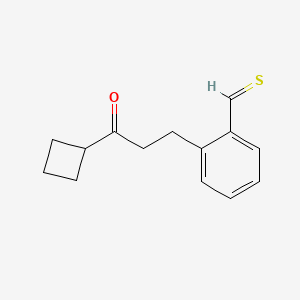
![3-Methylisoxazolo[3,4-d]pyridazin-7-ol](/img/structure/B13097304.png)

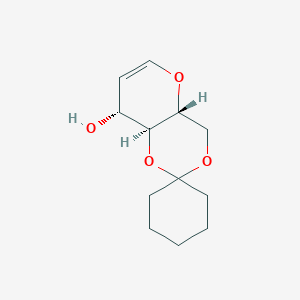
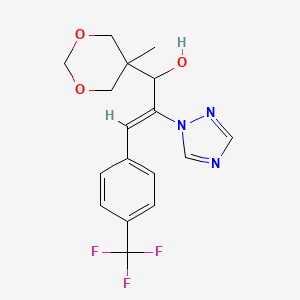

![(3AS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olsulfate](/img/structure/B13097350.png)
![2,3-Dimethylpyridazino[1,6-a]benzimidazole](/img/structure/B13097351.png)
